5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
The compound 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one is a structurally intricate heterocyclic molecule featuring a triazatricyclo[8.4.0.0³,⁸] core. Key substituents include a 4-chlorophenylsulfonyl group, a morpholinylpropyl chain, and an imino moiety. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural complexity aligns with compounds studied for pharmaceutical or agrochemical applications .
Properties
Molecular Formula |
C25H26ClN5O4S |
|---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H26ClN5O4S/c1-17-4-2-10-31-23(17)28-24-20(25(31)32)16-21(36(33,34)19-7-5-18(26)6-8-19)22(27)30(24)11-3-9-29-12-14-35-15-13-29/h2,4-8,10,16,27H,3,9,11-15H2,1H3 |
InChI Key |
XGDXVCAFKMFZBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzenesulfonyl chloride, morpholine, and various nitrogen-containing heterocycles. The key steps in the synthesis may involve:
Nucleophilic Substitution: Reaction of 4-chlorobenzenesulfonyl chloride with morpholine to form an intermediate sulfonamide.
Cyclization: Formation of the triazatricyclo structure through cyclization reactions involving nitrogen-containing heterocycles.
Functional Group Modifications: Introduction of the imino and methyl groups through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert imino groups to amines or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its complex ring system and functional groups can be utilized in the design of novel materials with specific properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)
- Core Structure : Tetracyclic system with dithia (two sulfur atoms) and aza (nitrogen) heteroatoms.
- Substituents : 4-methoxyphenyl group.
- Functional Groups : Methoxy and ketone moieties.
- Comparison: Unlike the target compound, this analogue lacks a sulfonyl group and morpholino chain but shares a nitrogen-rich heterocyclic framework.
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj)
- Core Structure : Similar to the methoxy analogue but with a hydroxyl substituent.
- Comparison : The hydroxyl group increases polarity, contrasting with the sulfonyl group’s electronegativity in the target compound. This difference could influence solubility and metabolic stability .
Pesticide Analogues with Chlorophenyl Substituents
Metconazole
- Core Structure: Cyclopentanol with a triazole ring.
- Substituents : 4-chlorophenylmethyl group.
- Functional Groups : Triazole and chlorophenyl.
- Comparison: While metconazole’s triazole ring is absent in the target compound, both share chlorophenyl groups.
Triticonazole
- Core Structure : Similar to metconazole but with a methylene bridge.
- Comparison : Triticonazole’s triazole moiety is critical for fungicidal activity, whereas the target’s triazatricyclo core may target different biological pathways. The morpholinylpropyl chain in the target could improve cell membrane penetration .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights : The target’s triazatricyclo core is more nitrogen-dense than ’s dithia-azatetracyclic systems, suggesting stronger hydrogen-bonding capacity. The sulfonyl group’s electron-withdrawing nature may enhance binding to enzymatic active sites compared to methoxy or hydroxy groups .
- Synthetic and Analytical Methods : LC/MS profiling (as in ) could prioritize this compound for bioactivity screening. SHELX software () might aid in crystallographic refinement if structural confirmation is needed .
- Agrochemical Potential: Chlorophenyl groups in pesticides () imply the target could be explored for fungicidal or herbicidal activity, though its morpholino chain may redirect applications toward pharmaceuticals .
Biological Activity
The compound 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule that belongs to a class of sulfonamide derivatives. Its unique structural features, including a triazatricyclo framework and functional groups such as sulfonyl and imino, suggest potential biological activities that warrant comprehensive investigation.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 445.97 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity, while the morpholine moiety improves solubility and reactivity. The intricate structure contributes to its potential pharmacological properties.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Methoxy-N-(4-sulfamoylphenyl)-2H-chromene | Sulfamoyl group | Ecto-nucleotide triphosphate inhibition | Coumarin derivative with unique enzyme targeting |
| 2-Benzyl-7-(4-chlorophenyl)-3-morpholino | Morpholine and benzene rings | Antibacterial properties | Incorporates triazole structure |
| Tetradifon | Chlorinated phenol structure | Insecticidal activity | Contains multiple chlorine substituents |
Antiviral Properties
Research has indicated that sulfonamide derivatives exhibit antiviral activities. A study synthesized several derivatives and tested their efficacy against the tobacco mosaic virus (TMV). Among them, compounds similar to the target compound showed significant inhibition rates:
Table 2: Antiviral Activity Against TMV
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
The results suggest that modifications in the chemical structure can enhance antiviral efficacy, indicating a promising avenue for further research.
Antibacterial Activity
The compound also demonstrates moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. A detailed study assessed several synthesized derivatives for their antibacterial effects:
Table 3: Antibacterial Screening Results
| Compound ID | Tested Strains | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
These findings highlight the potential for developing new antibacterial agents based on the structural characteristics of this compound.
Enzyme Inhibition
In addition to its antibacterial and antiviral activities, the compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and urease. The results indicated strong inhibitory effects, suggesting potential applications in treating conditions like Alzheimer's disease or urinary tract infections.
Table 4: Enzyme Inhibition Data
| Compound ID | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound E | Urease | 0.63 ± 0.001 |
Study on Antiviral Activity
A specific case study focused on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives , which were tested for antiviral activity against TMV. The study found that certain derivatives exhibited approximately 50% inhibition , comparable to established antiviral agents like ningnanmycin .
Study on Antibacterial Properties
Another significant study evaluated various sulfonamide derivatives for their antibacterial properties against multiple bacterial strains. The findings revealed that some compounds possessed strong activity against Bacillus subtilis, demonstrating their potential as effective antibacterial agents .
Q & A
Q. What synthetic strategies are optimal for preparing this tricyclic compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step protocols, typically starting with the assembly of the tricyclic core followed by functionalization with sulfonyl, imino, and morpholinylpropyl groups. Key steps include:
- Nucleophilic substitution for introducing the morpholinylpropyl moiety (e.g., using 3-morpholin-4-ylpropyl halides).
- Sulfonylation with 4-chlorophenylsulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).
- Imination via condensation reactions, often requiring temperature control (0–5°C) to avoid side reactions.
Optimization parameters include solvent polarity (e.g., DMF vs. THF), stoichiometric ratios of reagents, and reaction time. Analytical tools like HPLC (for purity >95%) and NMR (to confirm regiochemistry) are critical for monitoring progress .
Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the morpholinylpropyl chain (δ ~2.4–3.5 ppm for N-CH₂ protons) and the sulfonyl group (deshielded aromatic protons at δ ~7.5–8.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₅ClN₆O₃S: 525.1421).
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the tricyclic core and substituent orientations (e.g., bond angles and torsional strain analysis) .
Advanced Research Questions
Q. How can contradictions in spectral or bioactivity data be systematically resolved?
- Control experiments : Re-synthesize the compound using alternative routes to rule out synthetic artifacts.
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments.
- Biological replicates : Repeat enzyme inhibition assays (e.g., IC₅₀ determinations) under standardized conditions (pH 7.4, 37°C) to assess reproducibility. Theoretical frameworks, such as structure-activity relationship (SAR) models, should guide hypothesis testing .
Q. What methodologies are effective for evaluating this compound’s bioactivity and target engagement?
- Enzyme inhibition assays : Use fluorogenic substrates or radiolabeled ligands (e.g., ³H-labeled ATP for kinase targets) to quantify inhibition constants (Kᵢ).
- Cellular uptake studies : Employ LC-MS/MS to measure intracellular concentrations, accounting for efflux pumps (e.g., P-glycoprotein) that may limit bioavailability.
- Target identification : Combine affinity chromatography (immobilized compound) with proteomic analysis (e.g., SILAC labeling) to identify binding partners .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to homology models of target proteins (e.g., kinases or GPCRs). Focus on key interactions: sulfonyl group with arginine residues, morpholine oxygen with backbone amides.
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., in GROMACS) by analyzing root-mean-square deviation (RMSD) of the ligand-protein complex.
- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities and prioritize synthetic analogs .
Q. What strategies address solubility and stability challenges in biological assays?
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- Stability profiling : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) with UPLC-MS to identify hydrolysis or oxidation products (e.g., imino-to-keto conversion).
- Prodrug design : Introduce ester or phosphate groups at the sulfonyl or morpholine moieties to improve pharmacokinetics .
Q. How can structural modifications enhance selectivity against off-target proteins?
- SAR-driven substitutions : Replace the 4-chlorophenyl group with electron-deficient aromatics (e.g., 3,4-dichlorophenyl) to modulate steric and electronic effects.
- Isosteric replacements : Substitute the morpholinylpropyl chain with thiomorpholine or piperazine derivatives to alter hydrogen-bonding patterns.
- Fragment-based screening : Test truncated analogs (e.g., tricyclic core alone) to identify minimal pharmacophores .
Methodological Considerations for Interdisciplinary Research
Q. How should researchers integrate chemical synthesis with biological testing?
- Iterative design : Use high-throughput screening (HTS) data to prioritize compounds for synthetic optimization. For example, if low potency is observed, increase lipophilicity via alkyl chain extensions.
- Metabolic profiling : Combine hepatocyte incubation studies with LC-HRMS to identify major metabolites (e.g., N-demethylation or sulfone oxidation) early in development .
Q. What statistical approaches are critical for validating experimental results?
- Dose-response analysis : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (R² ≥ 0.95).
- Multivariate analysis : Apply principal component analysis (PCA) to distinguish bioactive compounds from inactive ones based on physicochemical descriptors (logP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
